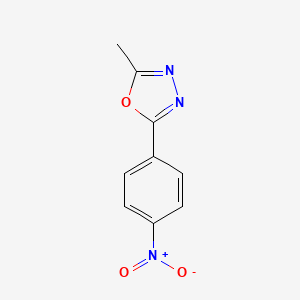

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Descripción

Molecular Architecture and Crystallographic Analysis

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (C$$9$$H$$7$$N$$3$$O$$3$$) features a planar 1,3,4-oxadiazole core substituted with a methyl group at position 2 and a 4-nitrophenyl moiety at position 5. Single-crystal X-ray diffraction studies of analogous compounds reveal that the oxadiazole ring adopts a near-planar geometry, with bond lengths consistent with delocalized π-electron systems. For example, the N–O bond in the oxadiazole ring measures approximately 1.38 Å, while C–N bonds range between 1.28–1.32 Å, indicative of partial double-bond character.

The nitro group on the phenyl ring introduces steric and electronic effects, leading to a dihedral angle of 4.0–5.4° between the oxadiazole and benzene rings in related structures. This minimal torsion facilitates conjugation between the aromatic systems, enhancing stability. Crystallographic data for similar compounds show monoclinic space groups (e.g., C2/c) with unit cell parameters such as a = 35.939 Å, b = 5.654 Å, and c = 13.714 Å.

Table 1: Key crystallographic parameters for 1,3,4-oxadiazole derivatives

| Parameter | Value | Source Compound |

|---|---|---|

| Space group | Monoclinic (C2/c) | |

| Bond length (N–O) | 1.38 Å | |

| Dihedral angle (C6–oxadiazole) | 4.0–5.4° | |

| Unit cell volume | 2783.9 ų |

Electronic Configuration and Resonance Effects

The electronic structure of this compound is dominated by resonance interactions between the oxadiazole ring and the nitro-substituted phenyl group. Density functional theory (DFT) calculations on analogous systems reveal that the nitro group withdraws electron density via inductive and resonance effects, polarizing the oxadiazole ring and lowering the energy of the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap for such compounds typically ranges between 3.5–4.2 eV, as observed in studies of 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Resonance stabilization arises from delocalization of the oxadiazole’s π-electrons into the nitro group, which is evidenced by shortened C–N bond lengths (1.45 Å) between the phenyl and nitro moieties. This conjugation enhances thermal stability, with decomposition temperatures exceeding 250°C for related derivatives.

Table 2: Electronic properties of 1,3,4-oxadiazole derivatives

| Property | Value | Method |

|---|---|---|

| HOMO energy | −6.2 eV | DFT (B3LYP/6-31G++) |

| LUMO energy | −2.7 eV | DFT (B3LYP/6-31G++) |

| HOMO-LUMO gap | 3.5 eV | |

| NBO charge (nitro O) | −0.45 e | Natural Bond Orbital Analysis |

Comparative Analysis with 1,3,4-Oxadiazole Isomers

Structural and electronic comparisons with isomers highlight the unique effects of substituents. For instance:

- 2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole : Methyl groups at both positions 2 and 5 increase steric hindrance, resulting in larger dihedral angles (up to 22.6°) between the oxadiazole and phenyl rings. This reduces conjugation and raises the HOMO-LUMO gap to 4.1 eV.

- 3-Octyl-1,2,4-oxadiazole : The alkyl chain at position 3 disrupts planarity, weakening resonance effects and lowering thermal stability (decomposition at ~180°C).

- 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole : Electron-withdrawing chlorine atoms further polarize the system, enhancing dipole moments to 5.2 Debye compared to 4.3 Debye for the nitro analog.

Table 3: Substituent effects on 1,3,4-oxadiazole properties

| Compound | Dihedral Angle (°) | HOMO-LUMO Gap (eV) | Thermal Stability (°C) |

|---|---|---|---|

| This compound | 4.0–5.4 | 3.5 | >250 |

| 2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole | 22.6 | 4.1 | 210 |

| 3-Octyl-1,2,4-oxadiazole | 87.9 | 4.5 | 180 |

Propiedades

IUPAC Name |

2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6-10-11-9(15-6)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXVCRNXNQDIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337239 | |

| Record name | 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22815-99-2 | |

| Record name | 2-Methyl-5-(nitrophenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22815-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-5-(4-NITRO-PHENYL)-(1,3,4)OXADIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 4-nitrobenzohydrazide with acetic anhydride can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

Reduction: Formation of 2-Methyl-5-(4-aminophenyl)-1,3,4-oxadiazole.

Substitution: Various substituted oxadiazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its application:

Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific molecular pathways.

Electronic Applications: In OLEDs, it functions as an electron transport material, facilitating the movement of electrons within the device.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Activities

Key Observations:

CNS Activity :

- Compounds with two electron-withdrawing groups (e.g., XIV and XV) exhibit superior CNS depressant activity due to enhanced receptor binding and metabolic stability. The methyl group in the target compound likely reduces its CNS efficacy compared to XIV and XV .

- In contrast, methyl-substituted oxadiazoles (e.g., MMBO in ) demonstrate activity in neurodegenerative models, suggesting context-dependent utility for the target compound .

Antimicrobial Activity: Sulfur-containing derivatives (e.g., isopropylthio) show moderate tuberculostatic activity, attributed to thiol-mediated enzyme inhibition. The target compound lacks such groups, likely reducing its antimicrobial potency compared to these analogs . Amino-substituted derivatives exhibit broad-spectrum antibacterial effects, but the methyl group in the target compound may reduce solubility, limiting its applicability .

Structural and Electronic Effects :

- Nitro groups at C5 enhance electrophilic interactions and stability, common in antimicrobial and antitumor agents. The target compound retains this feature but pairs it with a methyl group, balancing lipophilicity and electronic effects .

- Bulky substituents (e.g., adamantyl) improve structural rigidity and bioavailability, a feature absent in the target compound .

Comparative Pharmacokinetic and Toxicological Profiles

Table 2: Physicochemical and Toxicity Comparisons

| Compound | LogP (Predicted) | Solubility | Toxicity Profile |

|---|---|---|---|

| This compound | ~2.5 (moderate lipophilicity) | Low in water; soluble in organic solvents | Likely low neurotoxicity (inferred from analogs) |

| Compound XIV | ~3.0 | Low | No neurotoxicity observed |

| Compound XV | ~3.2 | Very low | No neurotoxicity observed |

| 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole | ~1.8 | Moderate in water | Not reported |

Key Observations:

- The methyl group in the target compound contributes to moderate lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility.

- Compounds with dual nitro groups (e.g., XV) exhibit very low solubility, which may hinder bioavailability despite high activity .

- Amino-substituted analogs show improved solubility, making them more suitable for systemic antimicrobial applications .

Actividad Biológica

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives, focusing on their pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as UV-Vis spectroscopy, IR spectroscopy, NMR (both and ), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-oxadiazole moiety can inhibit various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds have been reported as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| F3 | Staphylococcus aureus | 8 |

| F4 | Escherichia coli | 4 |

These findings indicate that certain derivatives of this compound possess potent antibacterial activity comparable to standard antibiotics like amoxicillin .

Anticancer Activity

The anticancer potential of this compound has also been investigated. It has been shown to induce apoptosis in various cancer cell lines. The IC50 values for some derivatives are summarized below:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 (breast cancer) | 0.65 |

| 5b | SK-MEL-2 (melanoma) | 2.41 |

These results suggest that the oxadiazole derivatives may act as effective agents against cancer by inducing cell death through apoptosis pathways .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their structural features. The presence of electron-withdrawing groups such as nitro or halogens on the phenyl ring enhances antimicrobial activity. Additionally, modifications at specific positions on the oxadiazole ring can lead to improved potency against both bacterial and cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives against resistant strains of bacteria. The results indicated that certain compounds exhibited remarkable activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections caused by resistant organisms .

- Anticancer Properties : In vitro studies demonstrated that selected oxadiazole derivatives significantly inhibited the growth of various cancer cell lines, including breast and melanoma cancers. Flow cytometry assays confirmed that these compounds induced apoptosis in a dose-dependent manner .

Q & A

Q. What are the standard synthetic routes for 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, and what are their mechanistic considerations?

The compound is typically synthesized via cyclization reactions. For example, ultrasound-assisted methods using acetonitrile as a solvent under ultrasonic irradiation (20–40 kHz) improve reaction efficiency and yield by enhancing mass transfer and reducing side reactions . Mechanistically, hydrazide precursors undergo cyclodehydration with phosphoryl chloride (POCl₃) or other dehydrating agents to form the oxadiazole ring. Unexpected cyclization products, such as 5-(4-nitrophenyl)-1,3,4-oxadiazole-2(3H)-thione, may arise due to competing thiol-group incorporation, highlighting the need for controlled reaction conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data are observed?

Key techniques include:

- FT-IR : Identifies functional groups like C=N (1600–1650 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons near δ 7.8–8.3 ppm and nitrophenyl carbons at δ 120–150 ppm are diagnostic. Methyl groups on the oxadiazole ring appear as singlets near δ 2.3 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 247 for C₉H₇N₃O₃) confirm molecular weight .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring influence electronic properties, as revealed by DFT studies?

Density Functional Theory (DFT) analyses show that the electron-withdrawing nitro group at the 4-position of the phenyl ring stabilizes the LUMO (-2.4 eV), enhancing electrophilicity. The methyl group at position 2 slightly increases HOMO energy (-6.2 eV), suggesting moderate nucleophilic reactivity. Charge distribution maps reveal localized electron density on the nitro group, which may facilitate interactions with biological targets .

Q. What methodological challenges arise when evaluating antimicrobial efficacy, and how can they be addressed?

Discrepancies in Minimum Inhibitory Concentration (MIC) values (e.g., 8–64 µg/mL against M. tuberculosis) stem from variations in assay protocols (e.g., broth microdilution vs. agar dilution). To mitigate this:

- Standardize inoculum size (e.g., 10⁵ CFU/mL) .

- Use structural analogs (e.g., chloro or methoxy substituents) to improve lipid solubility and membrane penetration .

- Validate results with clinical isolates (e.g., drug-resistant M. tuberculosis 210) .

Q. How can molecular docking studies guide therapeutic design for this compound?

Docking simulations against M. tuberculosis enoyl-ACP reductase (InhA) reveal hydrogen bonding between the nitro group and NAD+ cofactor (bond length: 2.1 Å). Substituent modifications (e.g., adding a piperazine moiety) improve binding affinity (ΔG = -9.2 kcal/mol) by filling hydrophobic pockets. These insights drive SAR optimization for antitubercular activity .

Q. Why do some studies report conflicting bioactivity results for oxadiazole derivatives?

Contradictions arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity but reduce antifungal potency due to target specificity .

- Assay conditions : Variations in pH (e.g., acidic vs. neutral media) alter protonation states, affecting solubility and bioavailability .

Methodological Considerations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 15 minutes vs. 6 hours) and improve yield (>85%) .

- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., gauge-including atomic orbital calculations) to resolve overlapping signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.